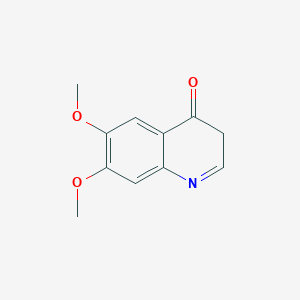

6,7-dimethoxyquinolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dimethoxy-3H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPZXZSDYBVSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625989 | |

| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304904-61-8 | |

| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-dimethoxyquinolin-4(3H)-one

Executive Summary

This technical guide provides a comprehensive overview of 6,7-dimethoxyquinolin-4(3H)-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical and spectroscopic properties, provide detailed, field-proven synthetic protocols, explore its chemical reactivity, and contextualize its significance as a key intermediate in the synthesis of targeted anti-cancer therapeutics, most notably the multi-kinase inhibitor Cabozantinib.[1][2] This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile scaffold.

Introduction: The Quinolinone Core in Drug Discovery

The quinoline nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anti-inflammatory, and anticancer properties.[3] Within this class, the 4-quinolinone (or its tautomer, 4-hydroxyquinoline) framework is of particular importance. The strategic placement of electron-donating methoxy groups at the 6- and 7-positions significantly influences the molecule's electronic properties and metabolic stability. This compound has emerged not as a final drug product itself, but as an indispensable precursor, primarily for the synthesis of potent receptor tyrosine kinase (RTK) inhibitors that are central to contemporary oncology.[4] Its robust chemical nature and specific functional group arrangement make it an ideal starting point for complex molecular architectures.

Physicochemical & Spectroscopic Profile

This compound exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. The quinolinone tautomer is generally favored in the solid state and under many solution conditions.[5]

Key Properties

| Property | Value | Source(s) |

| IUPAC Name | 6,7-dimethoxy-1H-quinolin-4-one | [3][4] |

| Synonyms | 6,7-Dimethoxyquinolin-4-ol, 4-Hydroxy-6,7-dimethoxyquinoline | [3][4] |

| CAS Registry No. | 13425-93-9 | [3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [4] |

| Molecular Weight | 205.21 g/mol | [4] |

| Melting Point | 250–254 °C | [6] |

Spectroscopic Characterization

The elucidation of the structure of this compound relies on a combination of standard spectroscopic techniques.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure. The proton and carbon environments provide a unique fingerprint for the molecule.

-

¹H NMR Analysis: The proton spectrum shows distinct signals for the aromatic protons, the vinyl protons on the pyridinone ring, and the two methoxy groups. The data below, recorded in DMSO-d₆, is characteristic.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 11.7 | br s | 1H | N-H | - |

| 7.73 | d | 1H | H-2 | 7.3 |

| 7.40 | s | 1H | H-5 | - |

| 7.08 | s | 1H | H-8 | - |

| 5.91 | d | 1H | H-3 | 7.3 |

| 3.84 | s | 3H | OCH₃ | - |

| 3.82 | s | 3H | OCH₃ | - |

-

¹³C NMR Analysis: The carbon spectrum confirms the presence of 11 unique carbon atoms, including the characteristic carbonyl carbon of the quinolinone ring.[6]

| Chemical Shift (δ) ppm | Assignment |

| 175.7 | C=O (C-4) |

| 152.8 | C-7 |

| 148.5 | C-6 |

| 137.9 | C-8a |

| 135.7 | C-2 |

| 119.7 | C-4a |

| 107.7 | C-5 |

| 104.2 | C-3 |

| 99.2 | C-8 |

| 55.7 | OCH₃ |

| 55.5 | OCH₃ |

2.2.2 Infrared (IR) Spectroscopy

While a full spectrum is not publicly detailed, the expected characteristic absorption bands for the key functional groups are well-established.[4][7]

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| N-H Stretch | 3300-3500 | Broad signal characteristic of the amide N-H. |

| O-H Stretch | 3200-3600 | Broad; present due to the quinolinol tautomer. |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks. |

| C-H Stretch (Aliphatic) | 2850-3000 | From the -OCH₃ groups. |

| C=O Stretch (Amide) | ~1650-1680 | Strong, sharp peak confirming the quinolinone form. |

2.2.3 Mass Spectrometry

Under typical electrospray ionization (ESI) conditions in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺.

| Ion | Expected m/z |

| [M+H]⁺ | 206.08 |

Synthesis and Mechanistic Insights

The most robust and widely cited method for preparing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction .[5][8] This thermal cyclization method, first reported in 1939, remains a cornerstone of quinoline synthesis.

The Gould-Jacobs Reaction Pathway

The synthesis proceeds through a well-defined, multi-step sequence:

-

Condensation: Nucleophilic substitution of an aniline (3,4-dimethoxyaniline) onto an alkoxymethylenemalonate ester (diethyl ethoxymethylenemalonate, DEEM). This forms a stable anilidomethylenemalonate intermediate.

-

Thermal Cyclization: A high-temperature 6-electron electrocyclization reaction. This intramolecular step requires significant thermal energy (typically >230 °C) and is the key ring-forming step.[1]

-

Saponification: Hydrolysis of the resulting ester at the C-3 position to a carboxylic acid using a strong base.

-

Decarboxylation: Thermal removal of the carboxylic acid group to yield the final 4-hydroxyquinoline product.

Process Visualization: Gould-Jacobs Synthesis

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a robust, self-validating system. Each step produces a tangible outcome (precipitation, gas evolution) that confirms the reaction's progression before proceeding.

-

Step 1: Condensation:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 110-130 °C for 1.5 hours. Ethanol will be evolved as a byproduct.

-

Causality: This step forms the key anilidomethylenemalonate intermediate. The slight excess of the malonate ensures complete consumption of the aniline. The reaction is monitored by the cessation of ethanol distillation.

-

-

Step 2: Thermal Cyclization:

-

Allow the mixture to cool slightly. Add a high-boiling point solvent such as diphenyl ether (approx. 5-10 volumes).

-

Heat the solution to reflux (approximately 250 °C) for 45 minutes.

-

Cool the reaction mixture to room temperature. The cyclized product, 4-hydroxy-3-carboethoxy-6,7-dimethoxyquinoline, will precipitate.

-

Causality: The high thermal energy is required to overcome the activation barrier for the 6-electron electrocyclization. Diphenyl ether acts as an inert thermal medium. The product precipitates upon cooling due to its lower solubility.

-

-

Step 3: Saponification:

-

Collect the precipitate from Step 2 by filtration.

-

Suspend the solid in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours until the solid fully dissolves, indicating complete hydrolysis of the ester.

-

Causality: Saponification converts the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous base. Completion is visually confirmed by the formation of a clear solution.

-

-

Step 4: Decarboxylation & Isolation:

-

Cool the solution from Step 3 and carefully acidify with concentrated hydrochloric acid or acetic acid to a pH of ~6. The quinoline-3-carboxylic acid will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry thoroughly.

-

Place the dried acid in a flask and heat it carefully above its melting point until the evolution of carbon dioxide ceases. The solid will re-solidify upon completion.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).[6]

-

Chemical Reactivity and Derivatization

The primary utility of this compound in synthesis lies in its conversion to a more reactive intermediate. The hydroxyl group (in the quinolinol tautomer) can be readily converted into a good leaving group, most commonly a chloride.

Conversion to 4-Chloro-6,7-dimethoxyquinoline

This transformation is critical as it activates the 4-position for subsequent nucleophilic aromatic substitution (SₙAr) reactions, which are central to building the final drug molecules.[2]

Process Visualization: Activation and Derivatization

Caption: Activation of the quinolinone and subsequent derivatization via SₙAr reaction.

Experimental Protocol: Chlorination

This protocol requires careful handling of phosphorus oxychloride, a corrosive and water-sensitive reagent. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, charge this compound (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. POCl₃ can serve as both the reagent and the solvent.

-

Causality: A large excess of POCl₃ drives the reaction to completion. Anhydrous conditions are critical to prevent the decomposition of POCl₃ into phosphoric acid.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Causality: The sustained high temperature is necessary for the chlorination to occur. TLC provides a reliable method to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process that quenches the excess POCl₃.

-

Neutralize the acidic solution by the slow portion-wise addition of a saturated sodium bicarbonate solution or dilute ammonia until the pH is approximately 7-8. The product will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude 4-chloro-6,7-dimethoxyquinoline can be purified by recrystallization from ethanol or an ethanol/ethyl acetate mixture.[9][10]

-

Biological Significance and Applications

As highlighted, this compound is not an end product but a foundational intermediate. Its activated 4-chloro derivative is the direct precursor for forming the core of several kinase inhibitors.[2][4] In the synthesis of Cabozantinib , for example, the 4-chloro-6,7-dimethoxyquinoline undergoes an SₙAr reaction with 4-aminophenol to form a key ether linkage.[2] This quinoline-ether motif is crucial for binding to the ATP pocket of target kinases like c-Met and VEGFR2.[11] The 6,7-dimethoxy substitution pattern is often optimal for potency and pharmacokinetic properties in these drug classes.

Conclusion

This compound is a molecule of high strategic value in pharmaceutical synthesis. Its chemical properties are defined by its stable heterocyclic core, its tautomeric nature, and, most importantly, the reactivity of its C-4 position following activation. The Gould-Jacobs synthesis provides a reliable, albeit high-temperature, route for its preparation, while subsequent chlorination opens the door to a vast array of complex, biologically active molecules. A thorough understanding of the protocols and chemical principles detailed in this guide is essential for any scientist working on the synthesis of quinoline-based therapeutics.

References

Sources

- 1. A New Synthesis of Cabozantinib | Semantic Scholar [semanticscholar.org]

- 2. Buy 6,7-Dimethoxyquinolin-4-ol (EVT-1215790) | 127285-54-5 [evitachem.com]

- 3. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 6,7-Dimethoxyquinolin-4(3H)-one

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The specific analogue, 6,7-dimethoxyquinolin-4(3H)-one (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ), presents a compelling case study in structural elucidation due to its potential for tautomerism.[3] This technical guide provides an in-depth, multi-technique approach to unambiguously determine its structure. We will navigate the interpretation of mass spectrometry, infrared, UV-Visible, and advanced nuclear magnetic resonance spectroscopy data. The narrative emphasizes the causality behind experimental choices, demonstrating how orthogonal analytical techniques provide a self-validating system to resolve structural ambiguities, particularly the predominant keto-enol tautomeric form in solution. This document is intended for researchers and professionals in chemical synthesis and drug development who require a rigorous framework for molecular characterization.

The Central Scientific Question: Keto-Enol Tautomerism

The primary challenge in elucidating the structure of this compound is confirming its predominant tautomeric form. While it can be named in the keto form (4-oxo), it can also exist as its enol isomer, 6,7-dimethoxy-4-hydroxyquinoline. The elucidation process must therefore not only confirm the core scaffold and substituent positions but also provide definitive evidence for the dominant form under analytical conditions. Each spectroscopic technique offers unique clues to solve this puzzle.

Figure 1: The keto-enol tautomerism of the target compound.

Foundational Analysis: Molecular Formula and Mass Spectrometry

The first step in any structure elucidation is to confirm the molecular formula, which provides the elemental building blocks of the molecule. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Rationale: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition from a list of possible formulas.

Expected Data & Interpretation: For a molecule with the formula C₁₁H₁₁NO₃, the expected exact mass is 205.0739 g/mol . An experimental HRMS result matching this value confirms the molecular formula. The fragmentation pattern in the mass spectrum provides corroborating structural evidence. Quinoline derivatives often exhibit characteristic fragmentation pathways, including the expulsion of neutral molecules like carbon monoxide (CO).[4][5]

Table 1: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Interpretation |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₂NO₃⁺ | 206.0817 | Protonated molecular ion |

| [M]⁺˙ | C₁₁H₁₁NO₃⁺˙ | 205.0739 | Molecular ion (in EI) |

| [M+H-CO]⁺ | C₁₀H₁₂NO₂⁺ | 178.0868 | Loss of carbon monoxide from the heterocyclic ring |

| [M+H-CH₃]⁺ | C₁₀H₉NO₃⁺ | 192.0661 | Loss of a methyl radical from a methoxy group |

The presence of these fragments helps to confirm the presence of the quinolinone core and the methoxy substituents. Time-of-flight (TOF) mass spectrometry is particularly well-suited for this analysis, providing high accuracy and resolution.[6]

Probing Functional Groups: Infrared (IR) and UV-Visible Spectroscopy

IR and UV-Vis spectroscopy provide rapid, non-destructive insights into the functional groups and conjugated systems present, offering the first critical evidence in the keto-enol debate.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is exceptionally sensitive to the presence of specific bond types. The distinction between a carbonyl (C=O) group and a hydroxyl (O-H) group is typically straightforward, providing a clear diagnostic test for the predominant tautomer.

Expected Data & Interpretation:

-

Keto Form (4(3H)-one): Would exhibit a strong, sharp absorption band for the C=O stretch, typically between 1650-1680 cm⁻¹ . An N-H stretch would also be visible around 3200-3400 cm⁻¹ .

-

Enol Form (4-hydroxy): Would be characterized by the absence of a strong carbonyl peak and the presence of a broad O-H stretching band in the 3200-3600 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1620 cm⁻¹ range.

Observing a strong band near 1660 cm⁻¹ would strongly favor the keto form, whereas a broad OH band and no strong carbonyl absorption would indicate the enol form is dominant.

UV-Visible Spectroscopy

Rationale: The extent of the π-conjugated system directly influences the wavelength of maximum absorbance (λmax). The keto and enol forms have different conjugated systems, which should result in distinct UV-Vis spectra.[7]

Expected Data & Interpretation: The enol form possesses a more extended, fully aromatic delocalized system involving the benzene and pyridine rings. The keto form has a cross-conjugated system where the π-system of the benzene ring is conjugated to an enaminone moiety. This difference in conjugation is expected to result in different absorption maxima. By comparing the observed spectrum to known data for similar quinolinone and hydroxyquinoline systems, one can infer the likely dominant tautomer.

Definitive Assignment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the carbon skeleton, proton environments, and atom connectivity.

Rationale: ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for carbon atoms. Crucially, the chemical shifts and coupling patterns are highly diagnostic of the local chemical structure (e.g., aliphatic vs. vinylic protons), allowing for a definitive resolution of the tautomeric form. 2D NMR establishes direct and long-range correlations between nuclei, allowing for the complete assembly of the molecular puzzle.

Predicted ¹H and ¹³C NMR Data

Based on published data for 6,7-dimethoxy-4-hydroxyquinoline, the enol form is observed to be predominant in DMSO-d₆ solution.[8] The data below reflects this finding.

Table 2: ¹H and ¹³C NMR Data for 6,7-Dimethoxy-4-hydroxyquinoline (Enol Form) in DMSO-d₆

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (NH) | ~11.5 (br s, 1H) | - |

| 2 | 7.76 (d, J=7.3 Hz, 1H) | ~140 |

| 3 | 5.93 (d, J=7.3 Hz, 1H) | ~108 |

| 4 | - | ~175 (C-OH) |

| 4a | - | ~145 |

| 5 | 7.42 (s, 1H) | ~105 |

| 6 | - | ~153 (C-OCH₃) |

| 7 | - | ~148 (C-OCH₃) |

| 8 | 7.05 (s, 1H) | ~101 |

| 8a | - | ~115 |

| 6-OCH₃ | 3.84 (s, 3H) | ~56 |

| 7-OCH₃ | 3.81 (s, 3H) | ~56 |

Interpretation and Causality:

-

Tautomer Confirmation: The presence of two doublets in the vinylic region (H-2 at 7.76 ppm and H-3 at 5.93 ppm) and the absence of any signals in the aliphatic (CH₂) region is conclusive evidence for the enol (4-hydroxy) form. If the keto form were present, we would expect to see two signals in the 2.5-4.5 ppm range corresponding to the -CH₂-CH₂- or -NH-CH₂-C=O system.

-

Substituent Placement: The two aromatic protons (H-5 and H-8) appear as singlets, indicating they have no adjacent proton neighbors. This confirms the 6,7-disubstitution pattern.

-

Methoxy Groups: The two sharp singlets at 3.84 and 3.81 ppm, each integrating to 3 protons, are characteristic of the two methoxy groups.

2D NMR for Connectivity Confirmation

While 1D NMR strongly suggests the structure, 2D NMR provides definitive proof of connectivity.

Figure 2: A generalized workflow for spectroscopic structure elucidation.

-

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals at 7.76 ppm (H-2) and 5.93 ppm (H-3), confirming they are scalar-coupled and thus adjacent in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show correlations between: 7.76 ppm ↔ C-2; 5.93 ppm ↔ C-3; 7.42 ppm ↔ C-5; 7.05 ppm ↔ C-8; and the methoxy protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.

Figure 3: Key expected HMBC correlations for the enol tautomer.

Key HMBC Correlations & Interpretation:

-

The proton at H-5 (7.42 ppm) should show a correlation to the quaternary carbon C-4a, confirming its position adjacent to the ring fusion.

-

The proton at H-8 (7.05 ppm) should show correlations to C-8a and C-7, locking down the position of the second aromatic proton relative to the methoxy groups.

-

Crucially, the vinylic protons H-2 and H-3 should both show correlations to the C-4 carbon, confirming their position within the heterocyclic ring and adjacent to the hydroxyl-bearing carbon.

-

The methoxy protons will correlate to their respective attachment points, C-6 and C-7.

Integrated Conclusion

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a Liquid Chromatography-Time of Flight Mass Spectrometer (LC-TOF-MS).

-

LC Method (Optional): A short C18 column (e.g., 2.1 x 50 mm) can be used for sample introduction. Elute with a simple gradient from 10% to 95% acetonitrile over 5 minutes.

-

MS Acquisition: Acquire data in positive electrospray ionization (ESI+) mode. Scan from m/z 100-500. Use a reference mass for internal calibration to ensure high mass accuracy.

-

Data Analysis: Extract the mass for the main analyte peak and use the instrument software to calculate the molecular formula based on the accurate mass of the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9][10] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[11][12]

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover -2 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). Acquire for 1024-2048 scans. Set the spectral width to cover 0 to 200 ppm.

-

2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's library pulse programs. Optimize acquisition and processing parameters according to standard procedures.

-

Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).[10] Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum by applying pressure to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to the corresponding functional groups.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.

- Dolejš, L., & Novák, J. (1977). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 31(2), 234-239.

- Gąsiorowska, J., et al. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 75(5), 1155-1162.

-

ResearchGate. (n.d.). Chemical structures of quinazolin-4(3H)-one analogs. Retrieved from [Link]

- Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 6688323.

- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.

- Cirlini, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 846-855.

- Pharmaceutical Sciences. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

-

ResearchGate. (2023). Synthesis and Evaluation of Novel Quinazolin-4-(3h)-one Analogues for their Anti-Inflammatory Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

National Institutes of Health. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Retrieved from [Link]

- Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)

-

National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinazolin-4(3H)-one framework. Retrieved from [Link]

-

Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Retrieved from [Link]

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. (n.d.). Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline. Retrieved from [Link]

-

Protheragen. (n.d.). 4-Hydroxy-6,7-dimethoxyqunioline. Retrieved from [Link]

-

PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

OENO One. (2020). Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline | Request PDF. Retrieved from [Link]

- National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8601639/c/articles/PMC8601639/

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-6,7-dimethoxyqunioline - Protheragen [protheragen.ai]

- 4. chempap.org [chempap.org]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. echemi.com [echemi.com]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6,7-Dimethoxyquinolin-4(3H)-one: A Pivotal Intermediate in Targeted Cancer Therapy

This guide provides a comprehensive technical overview of 6,7-dimethoxyquinolin-4(3H)-one (CAS No. 13425-93-9), a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore a robust and field-proven synthetic route, and illuminate its critical role as a precursor to potent multi-kinase inhibitors, with a particular focus on the synthesis and mechanism of action of Cabozantinib. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important compound and its applications.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1] this compound, a key derivative, has emerged as a crucial intermediate in the synthesis of targeted cancer therapies. Its strategic functionalization allows for the construction of complex molecules that can selectively inhibit key signaling pathways implicated in tumor growth and proliferation. Notably, it is a foundational component in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases.[2]

Physicochemical Properties

This compound typically appears as a light orange to yellow crystalline solid.[3] It exhibits tautomerism, existing in equilibrium between the keto (quinolin-4(3H)-one) and enol (quinolin-4-ol) forms. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13425-93-9 | [4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [4] |

| Molecular Weight | 205.21 g/mol | [3] |

| Appearance | Light orange to yellow to green crystalline powder | [3] |

| Melting Point | 229 - 233 °C | [3] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Hydroxy-6,7-dimethoxyquinoline, 6,7-Dimethoxy-4-quinolinol | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | [5] |

Synthesis of this compound: A Step-by-Step Protocol

A reliable and scalable synthesis of this compound can be achieved through a multi-step process starting from 3,4-dimethoxyacetophenone.[6] This method, detailed below, involves nitration, condensation, and reductive cyclization.

Synthesis Workflow

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 3,4-Dimethoxyacetophenone [7]

-

Rationale: This initial step introduces a nitro group at the ortho position to the acetyl group, which is crucial for the subsequent cyclization reaction. The electron-withdrawing nature of the acetyl group directs the nitration to the desired position.

-

Procedure:

-

In a suitable reaction vessel, slowly add 1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) and acetic acid (1.0 eq) to nitric acid (1.3 eq) at 20-25°C.

-

Stir the mixture for 5 hours, maintaining the temperature.

-

Slowly add pre-cooled water to the mixture at 20-25°C and continue stirring for 3 hours.

-

Filter the resulting solid and wash with water.

-

Recrystallize the crude product from isopropanol to yield 2-nitro-4,5-dimethoxyacetophenone.

-

Step 2: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) [6]

-

Rationale: DMF-DMA acts as a one-carbon synthon, reacting with the methyl group of the acetophenone to form an enaminone. This intermediate is primed for the subsequent reductive cyclization.

-

Procedure:

-

Dissolve 2-nitro-4,5-dimethoxyacetophenone (1.0 eq) in dimethylformamide.

-

Add N,N-dimethylformamide dimethyl acetal (2.5 eq) to the solution.

-

Heat the mixture to reflux (approximately 120°C) and monitor the reaction by thin-layer chromatography (TLC).

-

After completion (typically 4 hours), cool the reaction mixture to room temperature.

-

Pour the solution into water and stir. The product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, will precipitate as a yellow solid.

-

Collect the solid by filtration and dry.

-

Step 3: Reductive Cyclization [6]

-

Rationale: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the enone system, leading to the formation of the quinolinone ring.

-

Procedure:

-

Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a suitable solvent (e.g., methanol).

-

Add a hydrogenation catalyst (e.g., 10% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas and stir at an elevated temperature (e.g., 100°C) for 1-24 hours.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent.

-

The crude product can be purified by recrystallization to afford this compound.

-

Application as a Key Intermediate in Cabozantinib Synthesis

The primary utility of this compound lies in its role as a pivotal intermediate in the synthesis of Cabozantinib, a multi-kinase inhibitor approved for the treatment of medullary thyroid cancer and renal cell carcinoma.[2][8] The synthesis involves the conversion of the 4-hydroxy group to a more reactive leaving group, typically a chlorine atom, followed by coupling with the appropriate aniline derivative.

Cabozantinib Synthesis Workflow

Figure 2: General synthetic pathway to Cabozantinib.

Detailed Experimental Protocol

Step 1: Chlorination of this compound [6]

-

Rationale: The hydroxyl group at the 4-position is a poor leaving group. Conversion to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) activates this position for subsequent nucleophilic aromatic substitution.

-

Procedure:

-

In a reaction flask, suspend this compound (1.0 eq) in a suitable solvent such as diethylene glycol dimethyl ether.

-

Carefully add phosphorus oxychloride (3.5 eq) to the suspension.

-

Heat the reaction mixture to 100°C and monitor by TLC.

-

After completion (typically 6 hours), cool the reaction to room temperature.

-

Slowly pour the reaction mixture into an aqueous solution of potassium carbonate to neutralize the acid and precipitate the product.

-

Filter the solid and recrystallize from a mixture of ethyl acetate and ethanol to obtain 4-chloro-6,7-dimethoxyquinoline.

-

Step 2: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline [9]

-

Rationale: This step involves a nucleophilic aromatic substitution where the phenoxide of 4-aminophenol displaces the chloride from the activated quinoline ring, forming the crucial ether linkage.

-

Procedure:

-

In a suitable solvent like DMSO, add sodium hydride (NaH) to 4-aminophenol at room temperature to form the corresponding phenoxide.

-

Add 4-chloro-6,7-dimethoxyquinoline to the reaction mixture.

-

Heat the mixture to 100°C and stir until the reaction is complete.

-

Cool the reaction and quench with water to precipitate the product.

-

Filter and purify the solid to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

-

Step 3: Condensation to form Cabozantinib [9]

-

Rationale: The final step involves the condensation of the aniline intermediate with an activated cyclopropane dicarboxylate derivative to form the final Cabozantinib molecule.

-

Procedure:

-

In toluene, react 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate in the presence of a strong base like sodium methoxide.

-

Heat the reaction mixture to facilitate the condensation and azeotropically remove methanol.

-

After completion, the crude Cabozantinib can be isolated and purified.

-

Mechanism of Action of Cabozantinib: Targeting Key Oncogenic Pathways

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and c-MET (Hepatocyte Growth Factor Receptor).[4][10] These RTKs play critical roles in tumor angiogenesis, invasion, and metastasis.

Inhibition of the VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3] Binding of VEGF to VEGFR2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[11]

Figure 3: Simplified VEGFR2 signaling pathway and its inhibition by Cabozantinib.

By inhibiting the ATP-binding site of the VEGFR2 kinase domain, Cabozantinib blocks its autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis and suppressing tumor growth.[10]

Inhibition of the c-MET Signaling Pathway

The c-MET receptor and its ligand, Hepatocyte Growth Factor (HGF), are often dysregulated in various cancers, leading to increased cell proliferation, motility, invasion, and metastasis.[1][12]

Figure 4: Simplified c-MET signaling pathway and its inhibition by Cabozantinib.

Cabozantinib effectively inhibits the kinase activity of c-MET, thereby blocking the activation of downstream effectors such as the PI3K/Akt and RAS/MAPK pathways.[10] This leads to a reduction in tumor cell proliferation, survival, and invasion.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potency of compounds like Cabozantinib against their target kinases, an in vitro kinase assay is a standard and essential method. The following protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor.[13][14]

Assay Workflow

Figure 5: Workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocol

-

Objective: To determine the IC₅₀ of Cabozantinib against VEGFR2 and c-MET kinases.

-

Materials:

-

Recombinant human VEGFR2 and c-MET kinases

-

Kinase-specific peptide substrates

-

Adenosine triphosphate (ATP)

-

Cabozantinib (serially diluted)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of Cabozantinib in kinase buffer.

-

In a 96-well plate, add the kinase and the appropriate substrate to each well.

-

Add the serially diluted Cabozantinib or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence using a microplate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its versatile chemical nature and its established role as a key building block for potent anticancer agents like Cabozantinib underscore its importance. A thorough understanding of its synthesis, properties, and the biological activities of its derivatives is crucial for the continued development of novel targeted therapies. This guide has provided a detailed technical overview to support researchers in their efforts to leverage this valuable scaffold in the pursuit of new and effective treatments for cancer.

References

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Buy 6,7-Dimethoxyquinolin-4-ol (EVT-1215790) | 127285-54-5 [evitachem.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urology-textbook.com [urology-textbook.com]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. tdcommons.org [tdcommons.org]

- 8. "Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Ramakrishna; Chandrakanth Rao Sirigiri [tdcommons.org]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 6,7-Dimethoxyquinoline Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 6,7-dimethoxyquinoline derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the mechanistic underpinnings of these activities, and provides actionable experimental protocols. The structure of this guide is designed to logically present the multifaceted therapeutic potential of this important chemical scaffold.

Introduction: The Quinoline Scaffold and the Significance of 6,7-Dimethoxy Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that facilitate interactions with various biological targets. The substitution pattern on the quinoline core is critical in defining its pharmacological profile.

The 6,7-dimethoxy substitution, in particular, has been identified as a key feature in many biologically active molecules. These methoxy groups can influence the molecule's solubility, lipophilicity, and metabolic stability. More importantly, they often play a crucial role in the binding of the molecule to its target protein, frequently through hydrogen bonding or by occupying specific hydrophobic pockets. This guide will delve into the specific biological activities that are significantly influenced by the presence of the 6,7-dimethoxy moiety on the quinoline scaffold.

Anticancer Activity: A Multi-pronged Approach to Oncology

Derivatives of 6,7-dimethoxyquinoline have emerged as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism of action for many 6,7-dimethoxyquinoline derivatives is the inhibition of protein kinases that are crucial for cancer cell signaling.[4]

2.1.1. c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, migration, and invasion.[5] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers. Certain 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of c-Met.[6] These compounds competitively bind to the ATP-binding pocket of the c-Met kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[4][6]

Caption: Inhibition of the c-Met signaling pathway by 6,7-dimethoxyquinoline derivatives.

2.1.2. Topoisomerase I Inhibition: DNA topoisomerase I (TOP1) is another critical enzyme in cancer cell proliferation, responsible for relaxing DNA supercoiling during replication and transcription.[3] Some 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors.[3] These compounds stabilize the transient TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[3]

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Compound 12n | c-Met | A549 (Lung) | 7.3 ± 1.0 | [6] |

| Compound 12n | c-Met | MCF-7 (Breast) | 6.1 ± 0.6 | [6] |

| Compound 12n | c-Met | MKN-45 (Gastric) | 13.4 ± 0.5 | [6] |

| WHI-P154 | Not Specified | U373 (Glioblastoma) | Micromolar concentrations | [7] |

| WHI-P154 | Not Specified | U87 (Glioblastoma) | Micromolar concentrations | [7] |

| Derivative 2 | Not Specified | AGS (Gastric) | Promising results | [8] |

| Derivative 2 | Not Specified | CaCo-2 (Colorectal) | Promising results | [8] |

| Derivative 2 | Not Specified | MCF-7 (Breast) | Promising results | [8] |

| Derivative 2 | Not Specified | NCI-H460 (Lung) | Promising results | [8] |

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol outlines a common method for evaluating the inhibitory activity of 6,7-dimethoxyquinoline derivatives against c-Met kinase.[6]

Objective: To determine the IC50 value of a test compound against c-Met kinase.

Materials:

-

Recombinant c-Met kinase

-

Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for controls).

-

Master Mix Preparation: Prepare a master mix containing the c-Met enzyme and the peptide substrate in kinase assay buffer.

-

Kinase Reaction Initiation: Add 20 µL of the master mix to each well. To initiate the reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 6,7-dimethoxyquinolin-4(3H)-one and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 6,7-dimethoxyquinolin-4(3H)-one core is a privileged heterocyclic scaffold that serves as the foundation for numerous biologically active compounds, most notably in the field of oncology.[1] This technical guide provides an in-depth analysis of the primary mechanism of action for derivatives of this scaffold, focusing on their role as potent inhibitors of the c-Met receptor tyrosine kinase. We will explore the molecular interactions, the downstream cellular consequences, and the key experimental methodologies required to validate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical series, grounding all claims in established experimental evidence and providing detailed, field-proven protocols.

Introduction: A Privileged Scaffold in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1][2] The specific 6,7-dimethoxy substitution pattern is a critical structural motif found in several successful multi-kinase inhibitors, including the FDA-approved drug Cabozantinib.[1][3] This substitution pattern imparts favorable physicochemical properties and directs the molecule's interactions within the ATP-binding pockets of various kinases. This compound itself is a key synthetic intermediate, but it is the derivatization at the 4-position that unlocks potent and specific biological activity, transforming it from a building block into a targeted therapeutic agent.[1][3] The primary focus of research on this scaffold has been the inhibition of the HGF/c-Met signaling pathway, a critical driver of tumor progression.[4][5]

Primary Mechanism of Action: Inhibition of the c-Met Receptor Tyrosine Kinase

The Role of the HGF/c-Met Pathway in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase also known as the hepatocyte growth factor receptor (HGFR).[6][7] In normal physiology, the binding of its only known ligand, hepatocyte growth factor (HGF), induces receptor dimerization and autophosphorylation of key tyrosine residues (specifically Tyr1234/1235) within its intracellular kinase domain.[6][8] This activation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cellular proliferation, survival, motility, and invasion.[6][9]

In many human cancers, this pathway becomes dysregulated through c-Met gene amplification, overexpression, or activating mutations.[6][10] This aberrant, ligand-independent signaling drives tumor growth, angiogenesis, and metastasis, making c-Met a well-validated and highly attractive target for therapeutic intervention.[10][11]

Molecular Interaction: Competitive ATP Inhibition

Derivatives of this compound function as ATP-competitive inhibitors. Molecular docking studies reveal that these molecules orient themselves within the ATP-binding pocket of the c-Met kinase domain.[3][5] The quinoline core acts as a hinge-binding motif, while various substitutions at the 4-position explore deeper regions of the pocket, conferring both potency and selectivity. By occupying this site, the inhibitor prevents the binding of endogenous ATP, thereby blocking the critical autophosphorylation step required for kinase activation.[6] This abrogation of the initial signaling event effectively shuts down all downstream pathways driven by c-Met.

Protocol: In Vitro c-Met Kinase Inhibition Assay

-

Rationale: This biochemical assay is the first critical step to determine if the compound directly interacts with and inhibits the purified c-Met kinase enzyme, independent of any cellular complexity. It allows for the precise determination of the IC₅₀ value. [10][12]

-

Methodology:

-

Reagent Preparation: Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). [13]Prepare stock solutions of recombinant human c-Met kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP. [12] 2. Compound Dilution: Perform a serial dilution of the test compound (e.g., this compound derivative) in DMSO, then further dilute in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. [7] 3. Assay Plate Setup: In a 96-well plate, add the diluted compound, the c-Met enzyme, and the substrate. Include "positive" (no inhibitor) and "negative" (no enzyme) controls.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be near its Km value for the kinase to ensure competitive inhibition is accurately measured.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes). [12][13] 6. Detection: Stop the reaction and quantify the amount of ATP consumed (or ADP produced). This is commonly done using a luminescence-based kit like Kinase-Glo® or ADP-Glo™. [12][13]The luminescent signal is inversely proportional to kinase activity.

-

Data Analysis: Subtract the background (negative control) from all readings. Normalize the data to the positive control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol: Western Blot for Cellular c-Met Phosphorylation

-

Rationale: This experiment validates that the compound engages and inhibits c-Met within a live cell. Observing a reduction in phosphorylation is the key indicator of on-target activity. [6]

-

Methodology:

-

Cell Culture and Treatment: Plate a c-Met-dependent cancer cell line (e.g., MKN-45, A549) and allow cells to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). If the cell line has low basal p-Met, stimulate with HGF for 15-30 minutes before harvesting. [11] 2. Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins. 3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples (40 µg per well is typical) in Laemmli buffer at 95°C for 5 minutes. [14]Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (an 8% gel is suitable for c-Met). [14] 5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [14] 6. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. [14]BSA is preferred over milk for phospho-proteins to avoid background from casein, a phosphoprotein. 7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235) diluted in 3-5% BSA/TBST. [14]On a separate blot (or after stripping), probe for total c-Met and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody & Detection: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a digital imager. [15] 9. Analysis: Quantify the band intensities. The signal for p-Met should decrease with increasing compound concentration, while the total c-Met and loading control signals should remain constant.

-

Protocol: MTT Cell Viability Assay

-

Rationale: This assay measures the functional consequence of target inhibition—the reduction in cell proliferation and viability. It provides a quantitative measure of the compound's potency at the cellular level (GI₅₀ or IC₅₀).

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight. [16] 2. Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for an extended period (e.g., 48-72 hours) at 37°C and 5% CO₂. [16]Include vehicle-only (e.g., 0.1% DMSO) controls.

-

MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. 4. Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals. [16][17]Allow the plate to stand overnight in the incubator or shake for 15 minutes to ensure complete solubilization. 5. Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background. 6. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀/GI₅₀.

-

Alternative Mechanisms of Action

While c-Met inhibition is the most prominently studied mechanism for this scaffold, it is important to acknowledge its versatility. Some derivatives of 6,7-dimethoxyquinoline have also been identified as potent inhibitors of Topoisomerase I (TOP1). [2]These compounds act as "TOP1 poisons" by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. [2]This presents an alternative or potentially complementary mechanism of action that warrants further investigation, especially for derivatives that show potent anticancer activity not fully explained by c-Met inhibition alone.

Conclusion and Future Directions

The this compound scaffold is a validated and powerful starting point for the development of targeted anticancer agents. The primary mechanism of action for its most-studied derivatives is the ATP-competitive inhibition of the c-Met receptor tyrosine kinase, which abrogates downstream signaling and leads to reduced cancer cell viability. The experimental workflow of in vitro kinase assays, cellular phospho-protein analysis, and cell viability assays provides a robust system for validating this mechanism and identifying lead candidates. Future research should focus on optimizing substitutions at the 4-position to enhance potency and selectivity, improve pharmacokinetic properties, and potentially explore dual-inhibition mechanisms (e.g., c-Met and TOP1) to overcome drug resistance.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

protocols.io. (2023). MTT Assay protocol. [Link]

-

ResearchGate. (2016). What are the optimal conditions to see phospho-c-MET protein expression on a Western blot?. [Link]

-

Zhang, Q. W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124–133. [Link]

-

Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(3), 485-490. [Link]

-

BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 225, 113797. [Link]

-

PubMed. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. [Link]

-

BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]

-

ResearchGate. (n.d.). Western blot analysis was performed for c-Met phosphorylation.... [Link]

-

ResearchGate. (n.d.). MET Kinase Assay. [Link]

-

Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Investigating 6,7-Dimethoxyquinolin-4-ol Derivatives for Novel Therapeutic Applications. [Link]

-

Christensen, J. G., et al. (2007). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Research, 67(9), 4329-4338. [Link]

-

PubMed. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 304904-61-8 [smolecule.com]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Spectroscopic data (NMR, IR, MS) of 6,7-dimethoxyquinolin-4(3H)-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 6,7-Dimethoxyquinolin-4(3H)-one

Abstract

This compound and its tautomeric form, 6,7-dimethoxyquinolin-4-ol, are heterocyclic compounds of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors like Cabozantinib.[1] A thorough understanding of their structural and electronic properties is paramount for researchers in drug discovery and development. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this quinoline derivative. We delve into the interpretation of this data, grounded in fundamental principles and supported by experimental evidence, offering field-proven insights for scientists working with this important scaffold.

Molecular Structure and Tautomerism

The compound this compound exists in a state of tautomeric equilibrium with its enol form, 6,7-dimethoxyquinolin-4-ol. The keto form possesses a quinolinone ring system, while the enol form features a hydroxyl group, rendering the pyridine ring aromatic.

Spectroscopic evidence, particularly from NMR, often suggests that the enol form is highly significant, if not predominant, in solution.[2] This is a critical consideration when interpreting spectral data, as the observed characteristics will be a reflection of this equilibrium. For the purpose of clarity in spectral assignments, the atom numbering for the quinoline ring system is presented below.

mol [label=<

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The data presented here is consistent with the 6,7-dimethoxyquinolin-4-ol tautomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The data below was reported in DMSO-d₆.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 7.76 | d (J=7.3 Hz) | 1H | H-5 | Located on the carbocyclic ring, deshielded by the ring current. Coupled to H-3 (W-coupling). |

| 7.42 | s | 1H | H-8 | Aromatic proton on the benzene ring, appears as a singlet due to no adjacent protons. |

| 7.05 | s | 1H | H-2 | Aromatic proton on the heterocyclic ring, adjacent to the nitrogen atom. |

| 5.93 | d (J=7.3 Hz) | 1H | H-3 | Vinylic proton in the heterocyclic ring, coupled to H-5. |

| 3.84 | s | 3H | OCH₃ (C7) | Singlet integrating to 3 protons, characteristic of a methoxy group. |

| 3.81 | s | 3H | OCH₃ (C6) | Singlet integrating to 3 protons, characteristic of the second methoxy group. |

Table 1: ¹H NMR Spectroscopic Data for 6,7-dimethoxyquinolin-4-ol.[1][2]

Expertise & Experience: The observation of distinct signals for H-2 and H-3 as doublets, rather than signals typical of a CH₂-CH moiety, strongly supports the predominance of the enol tautomer in solution. The downfield shift of H-5 is characteristic of its peri position relative to the hydroxyl group at C4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 177.5 | C-4 | Carbonyl-like carbon, significantly deshielded. In the enol form, this is C-OH. |

| 155.0 | C-7 | Aromatic carbon attached to an electron-donating methoxy group. |

| 150.1 | C-8a | Quaternary carbon at the ring junction. |

| 149.8 | C-2 | Carbon adjacent to the electronegative nitrogen atom. |

| 145.2 | C-6 | Aromatic carbon attached to an electron-donating methoxy group. |

| 122.5 | C-4a | Quaternary carbon at the ring junction. |

| 118.1 | C-5 | Aromatic methine carbon. |

| 105.3 | C-3 | Vinylic methine carbon. |

| 101.9 | C-8 | Aromatic methine carbon, shielded by two ortho-methoxy groups. |

| 56.1 | OCH₃ | Carbon of the methoxy group. |

| 55.7 | OCH₃ | Carbon of the second methoxy group. |

Table 2: ¹³C NMR Spectroscopic Data. (Note: Assignments are based on typical chemical shifts for quinoline systems and substituent effects, as detailed assignments were not found in the provided search results).[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][4] |

| Molecular Weight | 205.21 g/mol | [1][4] |

| Exact Mass | 205.0739 g/mol | [1][4] |

| Observed Ion (ESI+) | m/z 206 [M+H]⁺ | Predicted |

Table 3: Mass Spectrometry Data.

Trustworthiness: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. A measured exact mass within 5 ppm of the theoretical value (205.0739 for C₁₁H₁₁NO₃) provides unequivocal confirmation of the molecular formula.

Proposed Fragmentation Pathway

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would likely undergo fragmentation. A primary loss would be the cleavage of a methyl radical from one of the methoxy groups.

Infrared (IR) Spectroscopy

| Expected Absorption Range (cm⁻¹) | Functional Group | Vibration | Tautomer |

| 3400 - 3200 (broad) | O-H | Stretching | Enol |

| 3200 - 3000 | N-H | Stretching | Keto |

| 3100 - 3000 | Aromatic C-H | Stretching | Both |

| 2950 - 2850 | Aliphatic C-H | Stretching (in OCH₃) | Both |

| ~1650 | C=O | Stretching | Keto |

| 1620 - 1580 | C=N, C=C | Ring Stretching | Both |

| 1250 - 1200 | Aryl C-O | Asymmetric Stretching | Both |

| 1050 - 1000 | Aryl C-O | Symmetric Stretching | Both |

Table 4: Predicted Infrared (IR) Spectroscopy Absorption Bands.

Expertise & Experience: The IR spectrum is a powerful diagnostic tool for assessing the solid-state form of the compound. A strong, sharp absorption around 1650 cm⁻¹ would indicate a significant presence of the keto form. Conversely, a broad band in the 3400-3200 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group, would confirm the presence of the enol form.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis via Gould-Jacobs Reaction

This is a classical and reliable method for constructing the quinoline core.[1]

Step-by-Step Protocol:

-

Combine 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture to 100-130 °C for 1-2 hours.

-

Remove the ethanol byproduct under reduced pressure.

-

Dissolve the resulting intermediate in a high-boiling point solvent like diphenyl ether.

-

Heat the solution to reflux (~250 °C) for 30-60 minutes to effect cyclization, forming the ethyl ester of the product.

-

Cool the mixture to precipitate the crude ester.

-

Hydrolyze the ester by heating to reflux in an aqueous sodium hydroxide solution.

-

After cooling, acidify the solution to a pH of approximately 6 with acetic acid.

-

The product precipitates and can be collected by filtration or extracted with a suitable organic solvent.[2]

Spectroscopic Data Acquisition

Trustworthiness: To ensure data quality, all instruments must be properly calibrated. Solvents for NMR should be of high isotopic purity (e.g., DMSO-d₆, 99.9 atom % D), and samples should be free of particulate matter.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.[5] The sample is typically dissolved in a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

IR Spectroscopy: Infrared spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid samples, which simplifies sample preparation.[6] Data is typically collected over a range of 4000-600 cm⁻¹.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide has provided a detailed analysis of its NMR, MS, and IR data, emphasizing the critical role of keto-enol tautomerism in its structural interpretation. The provided protocols and expert insights serve as a reliable resource for scientists, ensuring accurate identification and facilitating the advancement of projects that utilize this valuable chemical scaffold.

References

-

Supporting Information. (n.d.). Chemical constituents of Centaurea omphalotricha Coss. & Durieu ex Batt. & Trab. Retrieved from [Link]

- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

-

Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Retrieved from [Link]

- Li, J., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules, 22(10), 1646.